N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,5-dimethylbenzenesulfonamide
Description
N-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,5-dimethylbenzenesulfonamide is a synthetic oxazolidinone derivative characterized by a 3-chlorophenyl-substituted oxazolidinone core and a 2,5-dimethylbenzenesulfonamide side chain. Oxazolidinones are a class of antibacterial agents targeting bacterial protein synthesis via inhibition of the 50S ribosomal subunit.
Properties
IUPAC Name |
N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-12-6-7-13(2)17(8-12)26(23,24)20-10-16-11-21(18(22)25-16)15-5-3-4-14(19)9-15/h3-9,16,20H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCORQNOXVYTUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,5-dimethylbenzenesulfonamide (CAS Number: 954705-53-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 394.9 g/mol. The compound features an oxazolidinone ring, a chlorophenyl group, and a sulfonamide moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₂O₄S |
| Molecular Weight | 394.9 g/mol |
| CAS Number | 954705-53-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit antimicrobial and antitumor properties by inhibiting key enzymes or receptors involved in cellular processes.
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, potentially enhancing the compound's effectiveness against various bacterial strains.
- Antitumor Activity : Research indicates that compounds with oxazolidinone structures can interfere with cancer cell proliferation by modulating pathways related to apoptosis and cell cycle regulation.
Anticancer Studies
In another research investigation, compounds similar to this compound were tested for their anticancer effects on various cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Enzyme Inhibition
Research also highlighted the potential of this compound to act as an inhibitor of certain enzymes critical for disease progression. For instance, enzyme assays demonstrated that similar sulfonamides could inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(3-Chloro-benzenesulfonamide) | Sulfonamide | Antibacterial |
| N-(4-Chloro-benzenesulfonamide) | Sulfonamide | Antibacterial |
| N-(3-(3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl) | Oxazolidinone | Antitumor |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,5-dimethylbenzenesulfonamide exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showing selective action against Gram-positive bacteria.
Table 1: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 50 µg/mL |
| 2 | Bacillus subtilis | 100 µg/mL |
| 3 | Escherichia coli | >200 µg/mL |
These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Antitumor Activity
Preliminary studies have indicated that this compound may have anticancer properties. It appears to induce apoptosis in various cancer cell lines through mechanisms such as inhibiting protein synthesis and disrupting cellular pathways involved in growth and survival.
Case Study: Apoptosis Induction
In vitro studies demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells among cancer cell lines such as HCT116 and HeLa. The mechanism involves the activation of caspases and modulation of mitochondrial membrane potential, leading to cell cycle arrest and apoptosis.
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective qualities, particularly in models of neurodegenerative diseases like Alzheimer's. In vitro studies have shown that it can enhance cell viability against amyloid-beta-induced toxicity in neuronal cell lines.
Case Study: Neuroprotection in PC12 Cells
In a study assessing the effects on PC12 cells exposed to amyloid-beta (Aβ) peptides, results indicated:
- Increased Cell Viability : Significant protection was observed at concentrations ranging from 1.25 to 5 µg/mL.
- Mechanistic Insights : Western blot analysis revealed that the compound promotes phosphorylation of Akt and GSK-3β while reducing NF-kB expression, indicating a protective mechanism against apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural variations among the target compound and its closest analogs:
Antibacterial Spectrum:
- Target Compound: Likely active against Gram-positive pathogens (e.g., Staphylococcus aureus, Enterococcus spp.), similar to traditional oxazolidinones. The 3-chlorophenyl group may enhance activity against resistant strains .
- Compound I(19): Demonstrates broad-spectrum activity, including Gram-negative coverage (E. coli, Klebsiella spp.), attributed to the 4-fluoro-3-morpholinophenyl substituent enhancing membrane permeability and target binding .
- CAS 174649-09-3: The 3,5-difluorophenyl group may reduce oxidative metabolism, prolonging half-life compared to mono-halogenated analogs .
Toxicity and Selectivity:
- Target Compound: The dimethylbenzenesulfonamide group may reduce myelosuppression risks compared to linezolid (a marketed oxazolidinone) by minimizing mitochondrial toxicity .
- Compound I(19): The morpholino group could improve selectivity for bacterial ribosomes, lowering off-target effects .
Research Findings and Implications
- SAR Insights: Fluorine or morpholino substitutions on the phenyl ring improve Gram-negative activity and binding affinity . Sulfonamide side chains (vs. acetamide) balance metabolic stability and solubility but may limit broad-spectrum efficacy .
Q & A
Q. What are the standard synthetic protocols for N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,5-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the oxazolidinone core via cyclization of a chlorophenyl-substituted precursor under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
- Step 2 : Sulfonamide coupling using 2,5-dimethylbenzenesulfonyl chloride with the oxazolidinone intermediate in anhydrous dichloromethane (DCM) or acetone, catalyzed by K₂CO₃ .
- Optimization : Adjusting solvent polarity (e.g., DCM vs. acetone) and reaction time (1–6 hours) can improve yield. For example, using Pd(dppf)Cl₂ as a catalyst in cross-coupling steps enhances regioselectivity .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the oxazolidinone ring and sulfonamide linkage. For example, the methylene group bridging the oxazolidinone and sulfonamide moieties appears as a triplet near δ 4.2–4.5 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., exact mass ~422.05 g/mol) and isotopic patterns consistent with chlorine substituents .
- X-ray Crystallography : Resolves stereochemistry of the oxazolidinone ring and confirms bond angles critical for bioactivity studies .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) due to structural similarities to oxazolidinone antibiotics like linezolid .
- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK293) to assess safety margins. IC₅₀ values below 10 μM warrant further investigation .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Methodological Answer:
- Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects. For instance, paradoxical inhibition at high concentrations may arise from off-target interactions .
- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., hydrolysis of the sulfonamide group in acidic conditions) that may confound results .
- Structural Analog Comparison : Compare activity with derivatives lacking the 3-chlorophenyl group to isolate pharmacophoric contributions .
Q. What computational strategies are suitable for predicting its pharmacokinetic properties?
Methodological Answer:
Q. How can synthetic routes be adapted for isotopically labeled analogs (e.g., ¹³C, ¹⁵N)?
Methodological Answer:
Q. What crystallographic data support conformational stability in different solvents?
Methodological Answer:
- Single-Crystal Analysis : Compare unit cell parameters in polar (e.g., ethanol) vs. non-polar (toluene) solvents. The oxazolidinone ring’s torsion angles vary by <5°, indicating rigidity .
- Thermogravimetric Analysis (TGA) : Assess stability up to 200°C; decomposition peaks correlate with solvent residues trapped in the lattice .
Q. How does the compound’s reactivity change under photolytic vs. thermal conditions?
Methodological Answer:
- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC. The sulfonamide bond cleaves preferentially, forming 2,5-dimethylbenzenesulfonic acid .
- Thermal Stress : Heating at 80°C in DMSO induces oxazolidinone ring opening, generating an amine intermediate detectable by FTIR (N-H stretch at ~3350 cm⁻¹) .
Q. What strategies mitigate toxicity while preserving bioactivity?
Methodological Answer:
Q. How can cross-disciplinary approaches (e.g., materials science) expand its applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
